molecular formula C6H3ClF3NO B1530817 2-Chloro-6-(trifluoromethyl)pyridin-3-ol CAS No. 731002-60-1

2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1530817
CAS No.: 731002-60-1
M. Wt: 197.54 g/mol
InChI Key: GNWCKTRJDNPOFC-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance .

Biological Activity

2-Chloro-6-(trifluoromethyl)pyridin-3-ol, with the molecular formula C6H3ClF3NO, is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. Its unique structural features, particularly the presence of both chlorine and trifluoromethyl groups, enhance its reactivity and biological interactions. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications.

The compound is synthesized through various methods, often involving reactions with precursors like 3,5-dichloro-2,4,6-trifluoropyridine. The synthesis typically employs sodium methoxide and palladium catalysts under controlled conditions to achieve high yields and purity.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This property allows the compound to act as an inhibitor or modulator of various biochemical pathways by binding to active sites on enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of Chlamydia trachomatis, a common bacterial pathogen responsible for sexually transmitted infections. Studies demonstrated that derivatives containing the trifluoromethyl group displayed enhanced antichlamydial activity compared to non-fluorinated analogs .
  • Enzyme Inhibition : The compound is utilized in enzyme studies, where it serves as a probe to investigate mechanisms of enzyme action. Its ability to inhibit specific enzymes can modulate metabolic pathways relevant in various diseases.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Antichlamydial Activity Study : A study evaluated the efficacy of various pyridine derivatives against C. trachomatis. It was found that compounds with a trifluoromethyl substituent significantly impaired bacterial growth without affecting host cell viability, highlighting the importance of this functional group in drug design .
  • Enzyme Interaction Studies : Research on enzyme inhibition revealed that this compound could effectively bind to target enzymes, altering their activity and potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
2,3-Dichloro-5-(trifluoromethyl)pyridineTwo chlorine atomsEnhanced reactivity due to multiple halogens
3-Chloro-5-(trifluoromethyl)pyridin-2-olHydroxyl group at position 5Different reactivity due to hydroxyl substitution
2-Chloro-4-iodo-6-(trifluoromethyl)pyridineIodine at position 4Varying electrophilic properties

The positioning of substituents in this compound provides distinct chemical reactivity and biological activity compared to these analogs.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWCKTRJDNPOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731002-60-1
Record name 2-chloro-6-(trifluoromethyl)pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 6-(trifluoromethyl)pyridine-3-ol (7 g, 40 mmol) and sodium carbonate (4.5 g, 4.2 mmol) in water (200 mL) was cooled in an ice bath. 0.7N Sodium hypochlorite solution (63.9 mL, 4.29 mmol) was added portionwise over 30 minutes, and the reaction stirred at 0° C. for 2 hours. The reaction mixture was acidified using acetic acid, and extracted into EtOAc (3×50 mL). The combined organics were washed with brine (2×50 mL), dried (MgSO4), filtered and concentrated. The product was purified by flash chromatography (0 to 25% EtOAc in hexanes) giving the title compound (1.6 g, 20%) as a solid. 1H NMR (400 MHz; CDCl3) δ 7.61 (1H, d), 7.45 (1H, d), 5.83 (1H, s).
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20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.